

physical appearance of 2-Amino-4-iodobenzonitrile

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Compound of Interest

Compound Name: 2-Amino-4-iodobenzonitrile

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Technical Guide: 2-Amino-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on **2-Amino-4-iodobenzonitrile**. Due to the limited publicly available data for this specific isomer, this document leverages data from closely related isomers and general chemical principles to infer its physical and chemical properties. This guide also outlines potential synthetic routes and characterization methodologies that would likely be applicable to **2-Amino-4-iodobenzonitrile**, providing a foundational resource for researchers interested in this compound.

Introduction

Substituted aminobenzonitriles are a class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their unique combination of amino and cyano functional groups on a benzene ring allows for a wide range of chemical modifications, leading to the synthesis of diverse molecular architectures with various biological activities. This guide focuses on the specific isomer, **2-Amino-4-iodobenzonitrile**, providing a summary of its known and predicted properties.

Physical and Chemical Properties

Direct experimental data on the physical appearance and properties of **2-Amino-4-iodobenzonitrile** is not readily available in the public domain. However, based on the known properties of its isomers, we can infer its likely characteristics.

Property	4-Amino-3-iodobenzonitrile	2-Iodobenzonitrile	2-Amino-3-iodobenzonitrile	2-Amino-4-iodobenzonitrile (Predicted)
Physical State	Solid[1]	Solid[2]	Solid	Solid
Melting Point (°C)	112-115[1]	51-55	Not specified	Likely a crystalline solid with a distinct melting point
Molecular Formula	C ₇ H ₅ IN ₂ [1]	C ₇ H ₄ IN[3]	C ₇ H ₅ IN ₂	C ₇ H ₅ IN ₂
Molecular Weight	244.03[1]	229.02[3]	244.03	244.03

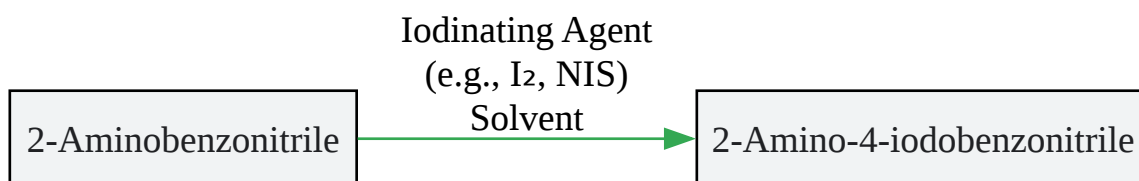
Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of **2-Amino-4-iodobenzonitrile** is not published, general methods for the synthesis of substituted aminobenzonitriles can be adapted. The two most probable synthetic routes would involve either the iodination of 2-aminobenzonitrile or the amination of 4-iodobenzonitrile.

Iodination of 2-Aminobenzonitrile (Hypothetical Protocol)

This approach involves the direct electrophilic iodination of the commercially available 2-aminobenzonitrile. The directing effects of the amino and cyano groups will influence the position of iodination.

Reaction Scheme:



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Figure 1: Iodination of 2-Aminobenzonitrile.

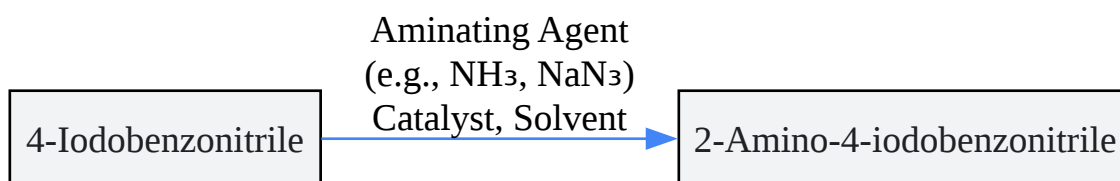
Experimental Protocol (General):

- **Dissolution:** Dissolve 2-aminobenzonitrile in a suitable solvent (e.g., acetic acid, dichloromethane).
- **Addition of Iodinating Agent:** Slowly add an iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), to the solution at a controlled temperature.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. Extract the product with an organic solvent.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Amination of 4-Iodobenzonitrile (Hypothetical Protocol)

This route involves the introduction of an amino group onto the 4-iodobenzonitrile backbone, likely through a nucleophilic aromatic substitution or a metal-catalyzed amination reaction.

Reaction Scheme:



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Figure 2: Amination of 4-Iodobenzonitrile.

Experimental Protocol (General - Buchwald-Hartwig Amination):

- **Reaction Setup:** In an inert atmosphere (e.g., under argon), combine 4-iodobenzonitrile, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a dry solvent (e.g., toluene).
- **Addition of Amine Source:** Add an ammonia surrogate or a protected amine.
- **Reaction:** Heat the reaction mixture to the required temperature and stir for several hours, monitoring by TLC or GC-MS.
- **Work-up:** Cool the reaction mixture, dilute with an organic solvent, and filter through celite to remove the catalyst.
- **Purification:** Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Characterization

The synthesized **2-Amino-4-iodobenzonitrile** would be characterized using standard analytical techniques to confirm its structure and purity.

Technique	Expected Observations
^1H NMR	Aromatic protons with specific splitting patterns and chemical shifts indicative of the 2-amino-4-iodo substitution pattern. A broad singlet for the amino protons.
^{13}C NMR	Distinct signals for the seven carbon atoms, including the quaternary carbons attached to the cyano and iodo groups.
FT-IR	Characteristic absorption bands for the N-H stretching of the primary amine, the $\text{C}\equiv\text{N}$ stretching of the nitrile group, and C-H and $\text{C}=\text{C}$ stretching of the aromatic ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 2-Amino-4-iodobenzonitrile (244.03 g/mol).
Melting Point	A sharp melting point range, indicating the purity of the compound.

Potential Biological Activity and Applications

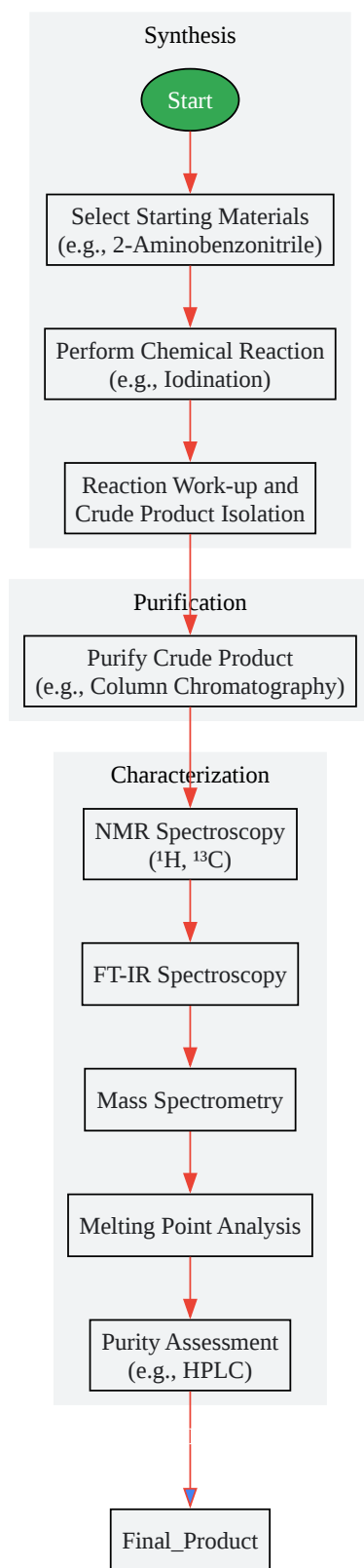
While no specific biological activities have been reported for **2-Amino-4-iodobenzonitrile**, the aminobenzonitrile scaffold is present in various compounds with demonstrated pharmacological properties. Substituted aminobenzonitriles have been investigated for their potential as:

- Enzyme inhibitors: The functional groups can interact with the active sites of various enzymes.
- Intermediates in drug synthesis: They serve as key building blocks for more complex bioactive molecules.

Further research is required to explore the specific biological profile of **2-Amino-4-iodobenzonitrile**.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **2-Amino-4-iodobenzonitrile**.



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Figure 3: General experimental workflow.

Conclusion

2-Amino-4-iodobenzonitrile is a chemical compound with potential applications in synthetic and medicinal chemistry. Although specific experimental data is scarce, this guide provides a solid foundation for researchers by summarizing the properties of related compounds, outlining plausible synthetic strategies, and detailing the necessary characterization techniques. Further investigation into this molecule is warranted to fully elucidate its properties and potential applications.

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References

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- 3. scbt.com [scbt.com]
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